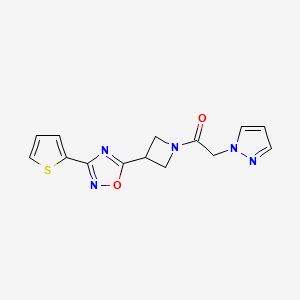![molecular formula C18H21N3O5S2 B2478214 4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865546-27-6](/img/structure/B2478214.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential in various areas of research. This compound is commonly referred to as BMS-345541 and is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex is involved in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in the immune response, inflammation, and cell survival.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Aromatic Polyamides
Research into aromatic polyamides containing s-triazine rings in the main chain highlights the importance of incorporating specific functional groups for enhancing the thermal stability and solubility of polymers. The study by Sagar et al. (1997) on the synthesis and characterization of aromatic polyamides demonstrates the utility of these materials in creating polymers with desirable physical properties, such as high thermal stability and solubility in polar solvents, which could be relevant for applications requiring materials resistant to extreme conditions Sagar, Salunkhe, Wadgaonkar, Sarawade, & Mahajan, 1997.
Development of Novel Sulfonated Polyimide Membranes
The advancement in sulfonated polyimide membranes for applications such as direct methanol fuel cells indicates the compound's potential in energy technologies. Zhai, Guo, Fang, and Xu (2007) synthesized novel sulfonated polyimides exhibiting high proton conductivity and thermal stability, suggesting the applicability of such chemical structures in creating efficient and durable materials for fuel cell technologies Zhai, Guo, Fang, & Xu, 2007.
Aromatic Sulfonamide Inhibitors of Carbonic Anhydrases
The study on aromatic sulfonamide inhibitors by Supuran, Maresca, Gregáň, and Remko (2013) sheds light on the biochemical applications of similar compounds, particularly in inhibiting carbonic anhydrase isoenzymes. This research indicates the potential of such compounds in medicinal chemistry and drug development, focusing on designing inhibitors for specific enzymes Supuran, Maresca, Gregáň, & Remko, 2013.
Applications in Polymer and Materials Science
Further research into the synthesis and properties of polymides, poly(amide-imide)s, and other related polymers underscores the versatility of these compounds in creating materials with specific desired properties, such as high thermal stability, solubility in various solvents, and mechanical strength. Studies like those conducted by Liaw, Liaw, and Yang (1999) contribute to our understanding of how the structural aspects of these compounds influence their physical properties and potential applications in advanced materials and technology sectors Liaw, Liaw, & Yang, 1999.
Eigenschaften
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-25-10-8-21(9-11-26-2)28(23,24)16-5-3-14(4-6-16)17(22)20-18-15(13-19)7-12-27-18/h3-7,12H,8-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRGRYVEUPOWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide](/img/structure/B2478134.png)
![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)
![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)

![3-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2478141.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478142.png)





![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)
